N-Benzoyl-2'-deoxy-3'-O-formyladenosine
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Overview
Description
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate is a complex organic compound that features a purine base linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by its attachment to the tetrahydrofuran ring. Common reagents used in these reactions include benzoyl chloride for the benzamido group and various protecting groups to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a different functional group.
Cytidine: A pyrimidine nucleoside with a similar sugar moiety.
Uniqueness
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
80615-00-5 |
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Molecular Formula |
C18H17N5O5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] formate |
InChI |
InChI=1S/C18H17N5O5/c24-7-13-12(27-10-25)6-14(28-13)23-9-21-15-16(19-8-20-17(15)23)22-18(26)11-4-2-1-3-5-11/h1-5,8-10,12-14,24H,6-7H2,(H,19,20,22,26)/t12-,13+,14+/m0/s1 |
InChI Key |
MEKBWCTUKJMLTG-BFHYXJOUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC=O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC=O |
Origin of Product |
United States |
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